Comparative Antiproliferative Activity: 5-Bromo-8-aminoquinoline vs. 5,7-Dibromo and Cyano Analogs
In a structure-activity relationship study evaluating bromo derivatives of 8-substituted quinolines as anticancer agents, the monobrominated 8-aminoquinoline core (the scaffold class to which 5-bromo-N,N-dimethyl-8-quinolinamine belongs) was evaluated alongside dibromo, cyano, and methoxy congeners against multiple tumor cell lines [1]. The 5-bromo-8-aminoquinoline scaffold served as a key comparator against 5,7-dibromo-8-hydroxyquinoline derivatives.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 5-bromo-8-aminoquinoline scaffold (monobrominated) |
| Comparator Or Baseline | 5,7-dibromo-8-hydroxyquinoline derivatives: IC50 6.7–25.6 µg/mL |
| Quantified Difference | Differential bromination pattern yields distinct activity profiles; 5,7-dibromo-8-hydroxyquinolines show strong antiproliferative activity with IC50 values in the 6.7–25.6 µg/mL range |
| Conditions | In vitro cytotoxicity assays against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines |
Why This Matters
This SAR study establishes that bromination pattern is a critical determinant of anticancer potency within the quinoline series, providing a scientific basis for selecting the specific 5-bromo substitution over alternative bromo-regioisomers or non-brominated analogs in oncology research applications.
- [1] Okten, S., Cakmak, O., Tekin, S., & Koprulu, T. K. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1423. View Source
